molecular formula C26H33F3N4O4S2 B15187027 methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea CAS No. 452917-22-5

methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea

Cat. No.: B15187027
CAS No.: 452917-22-5
M. Wt: 586.7 g/mol
InChI Key: BNFWXTLSAZDOIG-UHFFFAOYSA-N
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Description

Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea is a complex organic compound that combines several functional groups, including a methanesulfonic acid moiety, a trifluoromethyl group, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea typically involves multiple steps, starting with the preparation of the benzothiophene ring. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity Finally, the methanesulfonic acid moiety is added under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of more efficient catalysts for the subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain receptors or enzymes by increasing its lipophilicity and stability . The benzothiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]amine: Similar structure but with an amine group instead of a urea group.

    Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea is unique due to its combination of functional groups, which confer specific properties such as increased stability, reactivity, and binding affinity.

Properties

CAS No.

452917-22-5

Molecular Formula

C26H33F3N4O4S2

Molecular Weight

586.7 g/mol

IUPAC Name

methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea

InChI

InChI=1S/C25H29F3N4OS.CH4O3S/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23;1-5(2,3)4/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33);1H3,(H,2,3,4)

InChI Key

BNFWXTLSAZDOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F.CS(=O)(=O)O

Origin of Product

United States

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